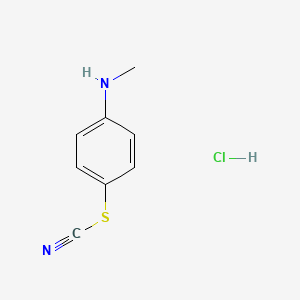

4-(Methylamino)phenyl thiocyanate hydrochloride

Description

4-(Methylamino)phenyl thiocyanate hydrochloride (CAS: 33192-08-4) is a thiocyanate derivative featuring a phenyl ring substituted with a methylamino group (-NHCH₃) and a thiocyanate (-SCN) moiety, stabilized as a hydrochloride salt. This compound is structurally characterized by its aromatic core, polar functional groups, and ionic nature, which influence its solubility and reactivity. It is primarily utilized in industrial and pharmaceutical research, including applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates .

Properties

IUPAC Name |

[4-(methylamino)phenyl] thiocyanate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.ClH/c1-10-7-2-4-8(5-3-7)11-6-9;/h2-5,10H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIPRJJTIVTNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)SC#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)phenyl thiocyanate hydrochloride typically involves the reaction of 4-(Methylamino)phenyl isothiocyanate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 4-(Methylamino)phenyl isothiocyanate

Reagent: Hydrochloric acid

Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(Methylamino)phenyl thiocyanate hydrochloride may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)phenyl thiocyanate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocyanate group to thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Thiol derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

4-(Methylamino)phenyl thiocyanate hydrochloride serves as a building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Leading to the formation of sulfoxides or sulfones.

- Reduction : Resulting in thiol derivatives.

- Substitution Reactions : Where the thiocyanate group can be replaced by other nucleophiles.

These properties make it valuable for synthesizing more complex organic molecules.

Biology

The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties:

-

Antimicrobial Activity : Research indicates significant inhibitory effects against various bacterial strains, such as:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 8.9 Escherichia coli 12.9 Bacillus subtilis 17.8 Streptococcus pyogenes 4.4

This suggests potential development as a new antimicrobial agent.

- Anticancer Activity : Studies have shown that the compound inhibits the growth of cancer cell lines, such as human glioblastoma U251 and melanoma WM793 cells, with reported IC50 values indicating effective cytotoxicity at low concentrations (IC50 < 30 µM). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Medicine

Research is ongoing to explore the therapeutic potential of 4-(Methylamino)phenyl thiocyanate hydrochloride for various diseases. Its mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.

- Gene Expression Modulation : It may affect the expression of genes related to inflammation and cell proliferation.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted that this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics, indicating its potential as an alternative treatment option .

Cytotoxicity Assessment

In comparative analyses involving various thiocyanate derivatives, this compound demonstrated enhanced cytotoxic effects due to the methylamino group, which improved cellular uptake and interaction with target proteins.

Mechanism of Action

The mechanism of action of 4-(Methylamino)phenyl thiocyanate hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Functional Group Influence :

- The thiocyanate group (-SCN) is common in all listed compounds, conferring reactivity in nucleophilic substitutions and metal coordination . However, additional substituents modify properties:

- Hydroxy and bromo substituents (e.g., in C₁₀H₈BrNO₂S) increase steric hindrance and alter electronic effects, reducing reactivity compared to the methylamino variant .

Synthetic Utility: 4-(Methylamino)phenyl thiocyanate HCl is used in coupling reactions and heterocycle synthesis, similar to imidazole-2-thiol derivatives (e.g., reactions with hydrazonoyl halides) . Thiazole derivatives (e.g., C₁₀H₁₀Cl₂N₂S) are prioritized in drug discovery due to their bioactivity, contrasting with thiocyanate-based compounds’ broader industrial use .

Hydroxy-substituted thiocyanates (e.g., C₈H₇NOS) are explicitly labeled as irritants, emphasizing the need for protective equipment .

Industrial and Pharmaceutical Relevance

- High-purity 4-(Methylamino)phenyl thiocyanate HCl (99% grade) is marketed for agrochemicals and APIs, reflecting demand in regulated industries .

- In contrast, simpler thiocyanates (e.g., C₈H₇NOS) are niche intermediates, often discontinued due to specialized applications (e.g., CymitQuimica’s discontinued stock) .

Biological Activity

4-(Methylamino)phenyl thiocyanate hydrochloride, with the chemical formula CHClNS, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

The synthesis of 4-(Methylamino)phenyl thiocyanate hydrochloride typically involves the reaction of 4-(Methylamino)phenyl isothiocyanate with hydrochloric acid. The reaction is conducted under controlled conditions to ensure high yield and purity:

- Starting Material : 4-(Methylamino)phenyl isothiocyanate

- Reagent : Hydrochloric acid

- Conditions : Room temperature with constant stirring

This compound is characterized by the presence of a methylamino group on the phenyl ring, which influences its reactivity and biological properties .

The biological activity of 4-(Methylamino)phenyl thiocyanate hydrochloride is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.

- Gene Expression Modulation : The compound may affect the expression of genes related to inflammation and cell proliferation .

Antimicrobial Properties

Research indicates that 4-(Methylamino)phenyl thiocyanate hydrochloride exhibits significant antimicrobial activity. In a study evaluating its effects against various bacterial strains, it demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.9 |

| Escherichia coli | 12.9 |

| Bacillus subtilis | 17.8 |

| Streptococcus pyogenes | 4.4 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 4-(Methylamino)phenyl thiocyanate hydrochloride has been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines, including:

- Human glioblastoma U251 cells

- Human melanoma WM793 cells

In vitro studies reported IC values indicating effective cytotoxicity at low concentrations (IC < 30 µM). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted that the compound exhibited superior activity against S. aureus compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

- Cytotoxicity Assessment : In a comparative analysis involving various thiocyanate derivatives, 4-(Methylamino)phenyl thiocyanate hydrochloride was found to have enhanced cytotoxic effects due to the presence of the methylamino group, which improved cellular uptake and interaction with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.